Gold(I)-Catalyzed Cycloisomerization: A Route to Regio- and Stereospecific 3D Scaffolds
In the context of constructing diverse 3D scaffolds for medicinal chemistry, 3-bromocyclopentene derivatives can be accessed via a gold(I)-catalyzed cycloisomerization of 1-bromoalkynes. This methodology is reported to proceed with regiospecificity and stereospecificity, yielding functionalized bromocyclopentenes that are 'readily modified' [1]. This contrasts with standard cross-coupling approaches, where selectivity can be a major challenge. While this evidence describes the synthesis of the target compound class rather than its direct use as a starting material, it establishes a baseline for the type of high-fidelity transformations possible with the allylic bromide motif. A direct head-to-head comparison with, for example, a palladium-catalyzed approach for the same transformation is not provided in the source.
| Evidence Dimension | Reaction Selectivity (Regio- and Stereospecificity) |
|---|---|
| Target Compound Data | Regiospecific and stereospecific transformation to bromocyclopentene derivatives |
| Comparator Or Baseline | Standard cross-coupling or cyclization methods without this specific catalyst system |
| Quantified Difference | Not quantified; described qualitatively as 'regiospecifically and stereospecifically'. |
| Conditions | Gold(I)-catalyzed cycloisomerization of 1-bromoalkynes [1] |
Why This Matters
For researchers building libraries of complex molecules, a regio- and stereospecific route to a functionalized 3-bromocyclopentene scaffold offers a predictable and efficient path for further diversification, reducing purification burden and synthetic step count.
- [1] Miguélez, R., et al. (2023). C-H Activation of Unbiased C(sp3)-H Bonds: Gold(I)-Catalyzed Cycloisomerization of 1-Bromoalkynes. Angewandte Chemie International Edition, 62(26), e202305296. View Source
